1-(2,2-difluoroethyl)-3-(piperidine-1-carbonyl)-1H-pyrazol-4-amine

Regioisomer discrimination Medicinal chemistry building blocks SAR reproducibility

1-(2,2-Difluoroethyl)-3-(piperidine-1-carbonyl)-1H-pyrazol-4-amine (CAS 2101195-07-5) is a synthetic, multifunctional pyrazole building block featuring three key pharmacophoric elements in a single, compact scaffold: a 4-amino-1H-pyrazole core, a 2,2-difluoroethyl N1-substituent, and a piperidine-1-carbonyl moiety at the C3 position. With a molecular formula of C11H16F2N4O and a molecular weight of 258.27 g·mol⁻¹, this compound is supplied as a research-grade intermediate (typically ≥95% to 98% purity) intended for use in medicinal chemistry and chemical biology programs.

Molecular Formula C11H16F2N4O
Molecular Weight 258.273
CAS No. 2101195-07-5
Cat. No. B2502279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,2-difluoroethyl)-3-(piperidine-1-carbonyl)-1H-pyrazol-4-amine
CAS2101195-07-5
Molecular FormulaC11H16F2N4O
Molecular Weight258.273
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C2=NN(C=C2N)CC(F)F
InChIInChI=1S/C11H16F2N4O/c12-9(13)7-17-6-8(14)10(15-17)11(18)16-4-2-1-3-5-16/h6,9H,1-5,7,14H2
InChIKeyALICIYWCGWSZJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,2-Difluoroethyl)-3-(piperidine-1-carbonyl)-1H-pyrazol-4-amine (CAS 2101195-07-5): Core Scaffold Identity and Procurement Baseline


1-(2,2-Difluoroethyl)-3-(piperidine-1-carbonyl)-1H-pyrazol-4-amine (CAS 2101195-07-5) is a synthetic, multifunctional pyrazole building block featuring three key pharmacophoric elements in a single, compact scaffold: a 4-amino-1H-pyrazole core, a 2,2-difluoroethyl N1-substituent, and a piperidine-1-carbonyl moiety at the C3 position . With a molecular formula of C11H16F2N4O and a molecular weight of 258.27 g·mol⁻¹, this compound is supplied as a research-grade intermediate (typically ≥95% to 98% purity) intended for use in medicinal chemistry and chemical biology programs . It belongs to a cluster of closely related regioisomeric and substitutional analogs—including the 5-carbonyl regioisomer (CAS 2101201-00-5), the 3-methylpiperidine variant (CAS 2101197-72-0), the pyrrolidine analog (CAS 2101198-26-7), and the 2-methylpiperidine variant (CAS 2101199-60-2)—that share the same core atoms but differ in connectivity or ring size, making unambiguous identification and procurement of the correct positional isomer critical for reproducible SAR studies .

Why 1-(2,2-Difluoroethyl)-3-(piperidine-1-carbonyl)-1H-pyrazol-4-amine Cannot Be Interchanged with Its Closest Analogs


Within the 2101195–2101201 CAS cluster, seemingly minor structural permutations produce chemically distinct entities that are not functionally interchangeable. The 3-carbonyl regioisomer (CAS 2101195-07-5) differs from the 5-carbonyl regioisomer (CAS 2101201-00-5) in the attachment point of the piperidine-1-carbonyl group on the pyrazole ring, which alters the spatial orientation of the amide substituent relative to the 4-amino group and the difluoroethyl side chain . This positional difference can lead to divergent hydrogen-bonding patterns, target-binding geometries, and physicochemical properties. Similarly, substituting the unsubstituted piperidine ring with a 3-methylpiperidine (CAS 2101197-72-0) or 2-methylpiperidine (CAS 2101199-60-2) increases molecular weight from 258.27 to 272.29 g·mol⁻¹, introduces a chiral center absent in the parent compound, and alters conformational preferences and steric bulk around the amide carbonyl . Replacing the six-membered piperidine with a five-membered pyrrolidine (CAS 2101198-26-7) reduces molecular weight to 244.25 g·mol⁻¹ and changes ring puckering and lipophilicity. Substitution of one analog for another without experimental validation risks introducing unintended changes in target engagement, solubility, metabolic stability, and crystallinity, potentially rendering SAR conclusions misleading or synthesis routes irreproducible .

Quantitative Differentiation Evidence for 1-(2,2-Difluoroethyl)-3-(piperidine-1-carbonyl)-1H-pyrazol-4-amine (CAS 2101195-07-5)


Regioisomeric Purity and Positional Identity: 3-Carbonyl vs. 5-Carbonyl Differentiation

Compound CAS 2101195-07-5 is the 3-carbonyl regioisomer, in which the piperidine-1-carbonyl group is attached at the C3 position of the pyrazole ring, adjacent to the 4-amino substituent. The corresponding 5-carbonyl regioisomer (CAS 2101201-00-5) places the identical piperidine-1-carbonyl group at the C5 position. Although both share the identical molecular formula (C11H16F2N4O) and molecular weight (258.27 g·mol⁻¹), their SMILES strings confirm distinct connectivity: Nc1cn(CC(F)F)nc1C(=O)N1CCCCC1 for the target compound versus NC1=C(N(CC(F)F)N=C1)C(=O)N1CCCCC1 for the 5-substituted isomer . Commercial suppliers report that the target 3-carbonyl compound is offered at 98% purity (Leyan Catalog No. 2292069) , whereas the 5-carbonyl regioisomer is typically supplied at 95% purity (CheMenu Catalog No. CM657999) , representing a 3-percentage-point difference in typical commercial purity grade. This regioisomeric distinction is critical because the relative orientation of the carbonyl and amine groups determines intramolecular hydrogen-bonding capacity and the vector of the piperidine moiety, directly impacting any downstream structure-activity relationship (SAR) interpretation.

Regioisomer discrimination Medicinal chemistry building blocks SAR reproducibility

Unsubstituted Piperidine vs. Methyl-Substituted Analogs: Molecular Weight, Lipophilicity, and Conformational Constraints

The target compound bears an unsubstituted piperidine ring, whereas its closest analogs incorporate methyl substituents at the 3-position (CAS 2101197-72-0) or the 2-position (CAS 2101199-60-2) of the piperidine ring. This structural difference translates to a molecular weight increase from 258.27 g·mol⁻¹ (target) to 272.29 g·mol⁻¹ for both methyl-substituted analogs (+14.02 Da, approximately +5.4%) . The introduction of a methyl group also adds one carbon atom (molecular formula changing from C11H16F2N4O to C12H18F2N4O), which is predicted to increase calculated logP by approximately 0.5 log units based on the additive contribution of a methylene/methyl group. Additionally, the 3-methylpiperidine and 2-methylpiperidine variants introduce a stereogenic center absent in the target compound; the target compound is achiral at the piperidine ring, avoiding the complication of diastereomeric or enantiomeric mixtures during synthesis and biological evaluation [1]. The absence of a methyl substituent preserves a symmetric, unhindered piperidine conformation, which may offer advantages in maintaining consistent binding poses in target engagement studies.

Physicochemical property differentiation Lead optimization Ligand efficiency metrics

Piperidine vs. Pyrrolidine Ring Size: Differential Conformational Flexibility and Physicochemical Profile

The target compound contains a six-membered piperidine ring, while a closely related analog (CAS 2101198-26-7) replaces it with a five-membered pyrrolidine ring. This ring contraction reduces molecular weight from 258.27 to 244.25 g·mol⁻¹ (−14.02 Da, −5.4%) and changes the molecular formula from C11H16F2N4O to C10H14F2N4O . Beyond the molecular weight difference, the six-membered piperidine ring adopts a chair conformation with greater conformational flexibility and a different spatial projection of the amide carbonyl compared to the more rigid, envelope/twist conformations characteristic of pyrrolidine. This affects both the three-dimensional shape of the molecule and its physicochemical properties: the larger ring typically confers slightly higher lipophilicity and may influence metabolic stability at the amide bond through differential steric shielding . For programs seeking specifically a piperidine-based amide vector (a privileged substructure in numerous kinase inhibitor and GPCR ligand chemotypes), the target compound provides the exact six-membered ring geometry, whereas the pyrrolidine analog represents a fundamentally different conformational space.

Ring-size SAR Conformational restriction Physicochemical optimization

Commercial Availability and Purity Grade: Procurement-Ready Status vs. Custom Synthesis

The target compound (CAS 2101195-07-5) is commercially stocked by multiple vendors at defined purity grades (e.g., 98% purity from Leyan, Catalog No. 2292069; 95% purity from CheMenu, Catalog No. CM657978) . In contrast, several close structural analogs—including the pyrrolidine analog (CAS 2101198-26-7) and the 2-methylpiperidine analog (CAS 2101199-60-2)—are listed by vendors primarily on a quote-request basis, suggesting lower stock availability or reliance on custom synthesis . The target compound benefits from being part of the early-eluting CAS cluster (2101195), implying it may have been the first synthesized member of this analog series and thus benefits from broader commercial availability and established synthetic routes. For procurement decision-making, the target compound offers reduced lead time and greater supply security compared to less widely stocked analogs.

Chemical procurement Building block sourcing Research supply chain

Class-Level Inference: Difluoroethyl Pyrazoles as Privileged Scaffolds in Kinase Inhibitor Programs

Although no direct quantitative biological data were identified for the target compound itself, the broader class of difluoroethyl-substituted 4-aminopyrazoles has demonstrated utility as core scaffolds in small-molecule kinase inhibitor programs. Specifically, difluoroethyl pyrazole derivatives have been reported as selective HPK1 (hematopoietic progenitor kinase 1) inhibitors, with compound 16a eliciting pharmacodynamic responses in mouse models [1]. The 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole substructure (CAS 1006333-08-9) has been explicitly cited as a reagent for developing pyrimidine derivatives as JAK3 inhibitors [2]. The target compound differentiates itself from simpler 4-aminopyrazole building blocks by pre-installing the piperidine-1-carbonyl amide moiety at the C3 position, which may serve as a direct vector for target engagement in kinase hinge-binding motifs or as a synthetic handle for further derivatization—eliminating the need for late-stage amide coupling and reducing synthetic step count compared to starting from 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine (CAS 1006333-08-9) [3]. This pre-functionalization represents a synthetic efficiency advantage for programs targeting amide-containing pyrazole scaffolds.

Kinase inhibition HPK1 inhibitors JAK inhibitors Bioisostere strategy

Recommended Research and Procurement Scenarios for 1-(2,2-Difluoroethyl)-3-(piperidine-1-carbonyl)-1H-pyrazol-4-amine (CAS 2101195-07-5)


Kinase-Focused Library Design Using a Pre-Functionalized 4-Aminopyrazole Scaffold

For medicinal chemistry programs targeting kinase ATP-binding sites, the target compound provides a pre-assembled scaffold combining the 4-amino-1H-pyrazole hinge-binding motif with a piperidine-1-carbonyl amide extension at C3. The difluoroethyl N1-substituent, a recognized metabolic stability-enhancing bioisostere, is already installed, as is the 4-NH2 group for further derivatization [1]. This scaffold can serve as a direct precursor for elaboration into pyrazine carboxamide pyrazoles (HPK1 inhibitor chemotype) or pyrimidine-fused JAK inhibitors, reducing the synthetic burden by 1–2 steps relative to starting from 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine (CAS 1006333-08-9) and enabling parallel library synthesis . The unambiguous 3-carbonyl regioisomer identity eliminates the risk of generating regioisomeric mixtures that could confound SAR interpretation.

Regioisomer-Controlled SAR Studies Comparing 3-Carbonyl vs. 5-Carbonyl Pyrazole Derivatives

When investigating the impact of carbonyl attachment position on pyrazole-based ligand–target interactions, the target compound (CAS 2101195-07-5) serves as the defined 3-carbonyl regioisomer, enabling direct comparison with the 5-carbonyl regioisomer (CAS 2101201-00-5) [1]. This head-to-head regioisomeric comparison is essential for understanding how the spatial orientation of the piperidine amide affects binding affinity, selectivity, and physicochemical properties. Both isomers share the same molecular formula and weight, eliminating molecular size as a confounding variable and isolating the effect of regioisomeric connectivity on biological activity. Procurement of the target compound at 98% purity (Leyan Cat. 2292069) ensures that comparative datasets are not contaminated by cross-isomer impurities.

Analog Series Enumeration with Defined Piperidine Ring Modifications

The target compound represents the 'parent' unsubstituted piperidine variant within a broader analog series that includes 3-methylpiperidine (CAS 2101197-72-0), 2-methylpiperidine (CAS 2101199-60-2), and pyrrolidine (CAS 2101198-26-7) congeners [1]. With the lowest molecular weight (258.27 g·mol⁻¹) among the piperidine-containing analogs, the absence of a methyl substituent, and an achiral piperidine ring, the target compound provides the least sterically encumbered and most synthetically accessible entry point for systematic SAR exploration. Researchers can use this unsubstituted scaffold as a reference baseline to quantify the incremental effects of methyl substitution (ΔMW +14.02 Da, ΔclogP ~+0.5, introduction of chirality) on target potency, selectivity, and ADME properties . This systematic approach supports lead optimization programs where ligand efficiency metrics are a key decision criterion.

Reliable Building Block Sourcing for Multi-Step Synthesis Campaigns

For research groups planning multi-step synthetic sequences that incorporate the 4-amino-3-(piperidine-1-carbonyl)pyrazole core, the target compound offers superior supply chain reliability compared to its less widely stocked analogs [1]. With confirmed vendor listings from Leyan (98% purity, Cat. 2292069), CheMenu (95% purity, Cat. CM657978), and Amadis Chemical, the compound can be procured in gram quantities with defined purity specifications, supporting both initial SAR exploration and scale-up to decagram quantities for advanced profiling. This multi-vendor availability reduces single-supplier dependency and provides procurement flexibility, particularly important for academic labs and biotech companies operating under grant or milestone-driven timelines.

Quote Request

Request a Quote for 1-(2,2-difluoroethyl)-3-(piperidine-1-carbonyl)-1H-pyrazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.